molecular formula C12H19N5 B11750564 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11750564
M. Wt: 233.31 g/mol
InChI Key: YFCVZTWXCBTMAU-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug development .

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-5-amine with an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals[][4].

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-11(6-7-14-16)9-13-12-8-10(3)15-17(12)5-2/h6-8,13H,4-5,9H2,1-3H3

InChI Key

YFCVZTWXCBTMAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC(=NN2CC)C

Origin of Product

United States

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